Dimethyl sulfide borane

Catalog No.
S760949
CAS No.
13292-87-0
M.F
C2H6BS
M. Wt
72.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl sulfide borane

CAS Number

13292-87-0

Product Name

Dimethyl sulfide borane

Molecular Formula

C2H6BS

Molecular Weight

72.95 g/mol

InChI

InChI=1S/C2H6S.B/c1-3-2;/h1-2H3;

InChI Key

MCQRPQCQMGVWIQ-UHFFFAOYSA-N

SMILES

[B].CSC

Canonical SMILES

[B].CSC

Dimethyl sulfide borane (BMS), also known as borane-dimethyl sulfide complex, is a colorless liquid with the chemical formula BH₃·S(CH₃)₂ []. It is an adduct, meaning a complex formed between a borane molecule (BH₃) and a dimethyl sulfide molecule (S(CH₃)₂). BMS is a valuable reagent in organic chemistry due to its ability to perform hydroboration and reduction reactions [].


Molecular Structure Analysis

The key feature of BMS's structure is the dative bond between the Lewis acid borane (BH₃) and the Lewis base dimethyl sulfide (S(CH₃)₂). In this bond, the lone pair on the sulfur atom donates electrons to the empty orbital on the boron atom []. This interaction creates a tetrahedral geometry around the boron atom with three hydrogen atoms and the sulfur atom bonded to it []. The dimethyl sulfide moiety donates electron density to the boron, making the B-H bonds more polar and reactive towards unsaturated carbon-carbon bonds [].


Chemical Reactions Analysis

Synthesis

(C₅H₅)₂BH + S(CH₃)₂ → BH₃·S(CH₃)₂ + 2C₅H₆

Hydroboration-Oxidation

BMS is primarily used for hydroboration-oxidation reactions. In this two-step process, an unsaturated carbon-carbon bond reacts with BMS to form an organoborane intermediate. This intermediate is then oxidized to yield an alcohol. The regioselectivity (preference for one side of the double bond) and stereoselectivity (control of 3D arrangement) of the reaction can be controlled by the reaction conditions [].

Other Reactions

BMS can also participate in the reduction of aldehydes, ketones, epoxides, and carboxylic acids to their corresponding alcohols []. It has also been used as an intermediate in the preparation of highly pure semiconductors [].

Physical and Chemical Properties

  • Melting Point: Not available
  • Boiling Point: Not available
  • Density: 0.801 g/mL []
  • Solubility: Miscible with many organic solvents like THF, ethers, aromatics, and alkanes [].
  • Stability: Air and moisture sensitive. Decomposes upon contact with water to release flammable hydrogen gas [].
  • Flammability: Flammable liquid [].

In hydroboration, the B-H bond in BMS reacts with the pi-bond of an unsaturated carbon-carbon bond. The boron atom becomes bonded to the less substituted carbon, while a hydrogen from BMS adds to the more substituted carbon. This regioselectivity is due to the steric hindrance around the boron atom, favoring the addition to the less crowded carbon [].

  • Toxicity: Data not readily available, but it is advisable to handle with care due to its reactivity.
  • Flammability: Flammable liquid. Keep away from heat and ignition sources [].
  • Reactivity: Reacts readily with water, releasing flammable hydrogen gas. Air and moisture sensitive [].
  • Hazards: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling BMS [].
  • Aldehydes and Ketones to Alcohols: This is the most common application, achieved through hydroboration-oxidation. The borane moiety reacts with the C=O double bond, forming an organoborane intermediate. Subsequent oxidation converts this intermediate to the corresponding alcohol.
  • Epoxides to Alcohols: Similar to aldehydes and ketones, dimethyl sulfide borane can open the epoxide ring, yielding a diol (two hydroxyl groups) in a regioselective manner.
  • Carboxylic Acids to Alcohols: Under specific conditions, dimethyl sulfide borane can reduce carboxylic acids to primary alcohols. This reaction is less common than the others but can be valuable in specific synthetic contexts.

Asymmetric Synthesis: Enantioselective Control

Dimethyl sulfide borane can be employed in asymmetric synthesis, where the formation of a specific stereoisomer (enantiomer) is desired. This is achieved by utilizing chiral catalysts that influence the reaction pathway and favor the formation of one enantiomer over the other. Research has shown its effectiveness in:

  • Reduction of Prochiral Ketones: In the presence of chiral ligands, dimethyl sulfide borane can selectively reduce prochiral ketones (ketones with non-identical substituents on the alpha carbon) to chiral secondary alcohols.

Other Research Applications

Beyond its role in organic synthesis, dimethyl sulfide borane finds applications in other areas of scientific research:

  • Semiconductor Fabrication: It serves as an intermediate in the preparation of highly pure boron compounds used in the semiconductor industry.
  • Rocket Propellant Research: While not a current mainstream use, historical research explored its potential as a component in rocket propellants due to its unique properties.

Dimethyl sulfide borane is primarily utilized in hydroboration and reduction reactions:

  • Hydroboration: In hydroboration reactions, the dimethyl sulfide ligand dissociates in situ, liberating diborane. This diborane then adds to unsaturated bonds in an anti-Markovnikov fashion, facilitating the conversion of alkenes and alkynes into organoboranes, which serve as valuable intermediates in organic synthesis .
  • Reductions: Dimethyl sulfide borane is effective in reducing various functional groups, including aldehydes, ketones, epoxides, esters, and carboxylic acids to their corresponding alcohols. It can also reduce nitriles to amines but does not affect acid chlorides .

Dimethyl sulfide borane can be synthesized through the following method:

  • Direct Absorption: Diborane (B₂H₆) is absorbed into dimethyl sulfide under controlled conditions:
    B2H6+2S(CH3)22BH3S(CH3)2B_2H_6+2S(CH_3)_2\rightarrow 2BH_3·S(CH_3)_2
  • Purification: The resulting product can be purified using bulb-to-bulb vacuum transfer techniques .

Research on interaction studies involving dimethyl sulfide borane mainly focuses on its reactivity with various organic compounds. For example, it has been shown to interact with aromatic carboxylic acids under specific conditions to yield methyl derivatives . Additionally, studies have explored its activation by Lewis bases to facilitate hydroboration reactions with carbon dioxide .

Dimethyl sulfide borane belongs to a class of boron-containing compounds that are used as reducing agents. Here are some similar compounds:

Compound NameCharacteristicsUnique Features
Borane-tetrahydrofuranLess stable than dimethyl sulfide borane; requires stabilizersMore commonly used but less concentrated
Boron trifluorideA strong Lewis acid used in various organic reactionsActs primarily as a catalyst rather than a reducing agent
Sodium aminodiboranateUsed for selective reductionsChemoselective towards aldehydes and ketones

Dimethyl sulfide borane stands out due to its high stability in moisture-rich environments and its ability to be used without additional stabilizers, making it preferable for many synthetic applications .

GHS Hazard Statements

Aggregated GHS information provided by 160 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 160 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 159 of 160 companies with hazard statement code(s):;
H225 (95.6%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (95.6%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301+H311 (23.9%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (85.53%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (30.82%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (44.03%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (99.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (40.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (52.83%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H412 (55.35%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

13292-87-0

Wikipedia

Borane dimethylsulfide

General Manufacturing Information

Boron, trihydro[thiobis[methane]]-, (T-4)-: ACTIVE

Dates

Modify: 2023-08-15

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